REACTION_CXSMILES
|
[N+](C1C=C([N+]([O-])=O)C=CC=1Cl)([O-])=O.[OH-].[Na+:15].[Cl-].[NH4+].[N+:18]([C:21]1[CH:26]=[C:25]([N+:27]([O-:29])=[O:28])[CH:24]=[CH:23][C:22]=1[O-:30])([O-])=O.[SH-].[Cl-].[Na+]>O>[NH2:18][C:21]1[CH:26]=[C:25]([N+:27]([O-:29])=[O:28])[CH:24]=[CH:23][C:22]=1[O-:30].[Na+:15] |f:1.2,3.4,7.8,10.11|
|
Name
|
202.6
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
whilst stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is subsequently stirred at 90° to 95° C. for about 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
are then metered in at 70° to 75° C. in the course of about 45 minutes
|
Duration
|
45 min
|
Type
|
STIRRING
|
Details
|
whilst stirring continuously
|
Type
|
STIRRING
|
Details
|
The mixture is subsequently stirred at 70° to 75° C. for about 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
is then cooled to about 5° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
sodium 2-amino-4-nitrophenolate
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)[N+](=O)[O-])[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |